molecular formula C12H14N2O2 B3146984 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid CAS No. 6123-82-6

3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid

Cat. No.: B3146984
CAS No.: 6123-82-6
M. Wt: 218.25 g/mol
InChI Key: FJZAJAWTANAPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid is a chemical compound that features a benzimidazole ring substituted with two methyl groups at positions 5 and 6, and a propionic acid moiety at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid typically involves the condensation of 5,6-dimethylbenzimidazole with a suitable propionic acid derivative. One common method includes the reaction of 5,6-dimethylbenzimidazole with 3-bromopropionic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the benzimidazole ring can yield reduced forms of the compound, which may have different chemical properties.

    Substitution: The methyl groups on the benzimidazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with various biological targets, and the propionic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    5,6-Dimethylbenzimidazole: Lacks the propionic acid moiety but shares the benzimidazole core structure.

    3-(Benzimidazol-1-yl)-propionic acid: Similar structure but without the methyl groups on the benzimidazole ring.

Uniqueness: 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid is unique due to the presence of both the dimethyl-substituted benzimidazole ring and the propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16/h5-7H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZAJAWTANAPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247408
Record name 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6123-82-6
Record name 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6123-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid
Reactant of Route 3
Reactant of Route 3
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid
Reactant of Route 4
Reactant of Route 4
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid
Reactant of Route 5
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid
Reactant of Route 6
Reactant of Route 6
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.